N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine
Description
N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound featuring a 3-acetyl-substituted indole moiety linked via a propanoyl chain to the dipeptide glycylglycine. The 3-acetyl group on the indole ring may influence electronic properties and steric interactions, while the glycylglycine moiety enhances hydrogen-bonding capacity and aqueous solubility compared to simpler indole derivatives.
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[[2-[3-(3-acetylindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19N3O5/c1-11(21)13-10-20(14-5-3-2-4-12(13)14)7-6-15(22)18-8-16(23)19-9-17(24)25/h2-5,10H,6-9H2,1H3,(H,18,22)(H,19,23)(H,24,25) |
InChI Key |
VJTSZIPDMLPMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(1H-indol-1-yl)propan-1-ol derivatives.
Substitution: Formation of 3-bromoindole derivatives.
Scientific Research Applications
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The acetyl moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s unique features are best understood through comparison with structurally related molecules. Key analogs include derivatives with substitutions on the indole ring, variations in acyl chain length, and modifications to the peptide component. Below is a detailed analysis supported by a comparative table:
Table 1: Comparative Analysis of Structural Features
Substituent Effects on Indole Ring
- 3-Acetyl vs. In contrast, the 4-bromo analog adds steric bulk and polarizability, which could influence binding interactions in biological systems.
- 6-Methyl Substitution : The methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid increases hydrophobicity, likely reducing aqueous solubility compared to acetylated derivatives.
Acyl Chain Length and Flexibility
- Propanoyl (C3) vs. Acetyl (C2): The propanoyl chain in the target compound provides greater conformational flexibility compared to the acetyl chain in N-(1H-indol-3-ylacetyl)glycine . This may enhance interactions with hydrophobic pockets in proteins or membranes.
Peptide Moiety Variations
- Glycylglycine vs. Glycine: The dipeptide glycylglycine in the target compound offers two amide bonds and additional hydrogen-bonding sites, improving solubility in polar solvents.
Research Implications and Limitations
While structural comparisons highlight key differences, experimental data on physicochemical properties (e.g., solubility, stability) or biological activity are absent in the provided evidence. For example:
- The bromo-substituted analog may exhibit distinct crystallographic behavior due to its heavier atom, a hypothesis testable via SHELX-based refinement .
- The glycylglycine moiety’s role in enhancing solubility aligns with trends observed in peptide-drug conjugates , but empirical validation is needed.
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